2-(Morpholin-4-ylmethyl)phenol
Overview
Description
2-(Morpholin-4-ylmethyl)phenol is an organic compound with the molecular formula C11H15NO2 It consists of a phenol group substituted with a morpholine ring at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Morpholin-4-ylmethyl)phenol typically involves a Mannich reaction. This reaction is a three-component condensation involving phenol, formaldehyde, and morpholine. The reaction is usually carried out under solvent-free conditions and can be accelerated using infrared light irradiation . The general reaction conditions include:
Reactants: Phenol, formaldehyde, and morpholine.
Reaction Medium: Solvent-free.
Catalyst: None required.
Temperature: Room temperature to slightly elevated temperatures.
Irradiation: Infrared light (250 Watts).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-(Morpholin-4-ylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction of quinones back to phenols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-(Morpholin-4-ylmethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-ylmethyl)phenol involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The morpholine ring enhances its ability to interact with proteins and other macromolecules, making it a versatile compound in medicinal chemistry .
Comparison with Similar Compounds
- 2-(Piperidin-4-ylmethyl)phenol
- 2-(Thiomorpholin-4-ylmethyl)phenol
- 2-(Pyrrolidin-4-ylmethyl)phenol
Comparison: 2-(Morpholin-4-ylmethyl)phenol is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity patterns and biological activities, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-(morpholin-4-ylmethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-11-4-2-1-3-10(11)9-12-5-7-14-8-6-12/h1-4,13H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLIEVIKIUHKTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279969 | |
Record name | 2-(morpholin-4-ylmethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30279969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4438-01-1 | |
Record name | 4438-01-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14849 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(morpholin-4-ylmethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30279969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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